N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite
Description
This compound is a modified nucleoside phosphoramidite used in oligonucleotide synthesis. Key structural features include:
- N4-Benzoyl protection: Enhances stability during solid-phase synthesis by preventing unwanted side reactions .
- 2'-Deoxy-2'-fluoro substitution: Alters sugar conformation (arabinofuranosyl configuration), improving nuclease resistance and binding affinity to target RNA/DNA .
- 5'-O-DMT group: Protects the 5'-hydroxyl during synthesis and enables stepwise elongation .
- 3'-CE-phosphoramidite: Facilitates coupling with the growing oligonucleotide chain via phosphite triester chemistry .
Applications: Antiviral and anticancer therapeutics, antisense oligonucleotides, and gene-silencing technologies .
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51FN5O8P/c1-31(2)52(32(3)4)61(58-29-13-27-48)60-42-39(59-44(41(42)47)51-28-26-40(50-45(51)54)49-43(53)33-14-9-7-10-15-33)30-57-46(34-16-11-8-12-17-34,35-18-22-37(55-5)23-19-35)36-20-24-38(56-6)25-21-36/h7-12,14-26,28,31-32,39,41-42,44H,13,29-30H2,1-6H3,(H,49,50,53,54) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKJPMGSTGVCJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H51FN5O8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
851.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2'-Deoxy-2'-Fluoro-β-D-Arabinofuranose
Starting Material : 1,3,5-Tri-O-benzoyl-β-D-arabinofuranose (,).
Key Reaction :
Table 1: Reaction Conditions for Fluorination
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| AgF | DMF | 80°C | 6 h | 88% |
| KF | DMF | 100°C | 12 h | 72% |
Glycosylation with Uracil
Activation : Silylation of uracil using hexamethyldisilazane (HMDS) and catalytic ammonium sulfate ().
Coupling :
Table 2: Glycosylation Optimization
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| TMSOTf | DCE | 25°C | 82% |
| SnCl₄ | CH₃CN | 50°C | 68% |
N4-Benzoylation
5'-O-Dimethoxytritylation
3'-CE-Phosphoramidite Formation
Table 3: Phosphitylation Reaction Parameters
| Phosphitylating Agent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| 2-Cyanoethyl-ClP(NiPr₂)₂ | DIPEA | CH₂Cl₂ | 4 h | 78% |
| 2-Cyanoethyl-ClP(NEt₂)₂ | TEA | THF | 6 h | 65% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H/¹³C NMR : Key signals include:
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Mass Spectrometry : [M+H]⁺ = 869.89 (calculated for C₄₆H₅₁FN₅O₈P) ().
Industrial-Scale Considerations
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Automated Synthesizers : Solid-phase oligonucleotide synthesizers enable batch production with 85–90% coupling efficiency ().
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Quality Control : In-process testing via UV monitoring (260 nm) ensures consistent DMT removal and phosphoramidite activation ().
Comparative Analysis of Methods
Chemical Reactions Analysis
Core Structural Features
The compound comprises three key modifications:
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2'-Deoxy-2'-fluoro-arabinofuranose sugar : Replaces the hydroxyl group at the 2' position with a fluorine atom, enhancing stability and altering sugar puckering dynamics .
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5'-O-DMT (4,4'-dimethoxytrityl) group : A protecting group for the 5' hydroxyl during solid-phase synthesis .
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N4-Benzoyl protection : Protects the nucleobase uracil at the N4 position, preventing unwanted reactions during synthesis .
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3'-CE-phosphoramidite : Enables coupling with other nucleotides during oligonucleotide chain assembly .
2'-Fluoro Sugar Formation
The 2'-fluoro modification is typically introduced via a substitution reaction. For example, in arabinofuranose derivatives, a bromide at the 2' position undergoes nucleophilic substitution with fluoride ions under basic conditions . This step is critical for altering the sugar’s conformational flexibility, favoring the C3'-endo (north) pucker characteristic of RNA-like structures .
Phosphoramidite Activation
The 3'-CE-phosphoramidite is synthesized by reacting the 3'-hydroxyl group with bis(triethylsilyl) phosphoramidite in the presence of a catalyst like tetrazole. This step generates a reactive intermediate for coupling during oligonucleotide assembly .
Role of Protecting Groups
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5'-O-DMT : Prevents premature coupling of the 5' hydroxyl during synthesis.
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N4-Benzoyl : Blocks the nucleobase from participating in unwanted side reactions, such as alkylation or oxidation .
Sugar Puckering
The 2'-fluoro modification restricts the sugar to a C3'-endo conformation, mimicking RNA’s structural rigidity. This substitution reduces the gauche effect between the 4'-O and 3'-F groups, stabilizing the sugar-phosphate backbone .
Binding and Stability
The combination of 2'-fluoro and deoxy modifications enhances the compound’s resistance to enzymatic degradation. The fluorine atom also increases the compound’s hydrophobicity, potentially improving binding affinity in therapeutic applications .
Comparison of Key Reagents and Conditions
Challenges and Considerations
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Synthesis complexity : Multiple protection/deprotection steps increase the risk of side reactions .
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Stereoselectivity : Ensuring retention of the β-anomer during glycosidic bond formation is critical .
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Fluorination efficiency : Substitution reactions require precise control to avoid over-fluorination or deprotection .
This compound exemplifies the precision required in nucleoside analog synthesis, balancing stability, reactivity, and structural fidelity for downstream applications.
Scientific Research Applications
Antiviral Applications
One of the primary uses of N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite is as an antiviral agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes, making it a candidate for treating viral infections. Studies have shown that compounds with similar structures exhibit significant antiviral activity against various viruses, including HIV and hepatitis C virus .
DNA Synthesis
This compound serves as a building block in the synthesis of oligonucleotides. The incorporation of fluorinated nucleosides into oligonucleotides can enhance their stability and binding affinity to complementary strands. This characteristic is particularly beneficial in developing antisense oligonucleotides and RNA interference (RNAi) therapies, where increased stability can lead to improved therapeutic efficacy .
Therapeutic Research
Research into the therapeutic potential of this compound has expanded into cancer treatment. The compound's ability to modify nucleic acid structures can be exploited to design targeted therapies that inhibit tumor growth or enhance the delivery of chemotherapeutic agents. Its application in creating prodrugs that release active agents selectively in tumor environments is an area of ongoing investigation .
Case Study 1: Antiviral Activity
A study demonstrated that a nucleoside analog similar to N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl) exhibited potent antiviral effects against HIV in vitro. The compound was shown to inhibit viral replication by interfering with reverse transcription processes, highlighting its potential as a therapeutic agent against retroviruses .
Case Study 2: Oligonucleotide Stability
Research focused on the incorporation of fluorinated nucleosides into oligonucleotides revealed that N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl) significantly improved the thermal stability of the resulting duplexes compared to standard nucleotides. This enhanced stability can lead to more effective gene silencing strategies in RNAi applications .
Mechanism of Action
The compound exerts its effects through its ability to inhibit DNA and RNA synthesis in cells. It acts as a nucleoside analog, interfering with the normal function of nucleotides in the cell. The molecular targets and pathways involved include the inhibition of viral replication and the disruption of cellular processes that rely on nucleotide synthesis.
Comparison with Similar Compounds
N4-Benzoyl-2'-Fluoro-5'-O-DMT-2'-Arabinofuranosyl-Deoxycytidine 3'-CE-Phosphoramidite
N4-Benzoyl-2'-Deoxy-5'-O-DMT-2',2'-Difluorocytidine 3'-CE-Phosphoramidite
- Structural Difference: Dual 2',2'-difluoro substitutions on the arabinofuranosyl sugar.
- Functional Impact: Increased steric hindrance and rigidity, enhancing thermal stability of oligonucleotides . Reduced polymerase incorporation efficiency compared to mono-fluoro derivatives due to altered sugar pucker .
- Applications : Antisense therapy for genetic disorders .
2'-Fluoro-5'-O-DMT-2'-Deoxyinosine-3'-CE-Phosphoramidite
- Structural Difference: Inosine base (hypoxanthine) instead of uracil.
- Functional Impact: Inosine pairs promiscuously with adenine, cytosine, and uracil, useful in degenerate primers . Lacks the N4-benzoyl group, reducing synthetic stability but simplifying deprotection steps .
- Applications: Diagnostic probes and multiplex PCR .
Comparative Biochemical and Pharmacological Data
Biological Activity
N4-Benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil 3'-CE-phosphoramidite is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound is designed to enhance the stability and efficacy of nucleoside-based therapies.
Chemical Structure and Properties
The compound features a benzoyl group at the N4 position, a deoxy-2-fluoro modification, and a 5'-O-DMT protecting group, which collectively contribute to its unique properties. The presence of the fluorine atom is expected to improve metabolic stability and enhance its interaction with biological targets.
Antiviral Activity
Research indicates that N4-benzoyl derivatives exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit viral replication by interfering with nucleic acid synthesis. The modification at the N4 position enhances the binding affinity to viral polymerases, thereby obstructing their activity .
Case Study:
A study on N4-acylated deoxycytidine derivatives demonstrated that these compounds could serve as substrates for DNA polymerases, suggesting their potential utility in developing antiviral agents targeting viral DNA synthesis .
Anticancer Activity
The compound's ability to inhibit cancer cell proliferation has also been investigated. The benzoyl modification has been linked to increased cytotoxicity against various cancer cell lines. Mechanistically, these nucleoside analogs can incorporate into DNA during replication, leading to chain termination and subsequent apoptosis in cancer cells .
Case Study:
In vitro studies on modified nucleosides showed that they could effectively inhibit the growth of human cancer cell lines, including breast and lung cancer cells. The incorporation of these analogs into cellular DNA resulted in significant reductions in cell viability compared to controls .
The synthesis of N4-benzoyl-1-(2'-deoxy-2'-fluoro-5'-O-DMT-b-D-arabinofuranosyl)uracil involves a series of chemical reactions that allow for the selective introduction of modifications at critical positions on the nucleoside backbone. The phosphoramidite form facilitates its incorporation into oligonucleotides via solid-phase synthesis techniques.
The mechanism by which this compound exerts its biological effects is primarily through its incorporation into nucleic acids, where it acts as a chain terminator during DNA synthesis. This action disrupts normal replication processes in both viral and cancerous cells, leading to reduced proliferation .
Comparative Analysis with Other Nucleoside Analogues
Q & A
Q. Q1: How can researchers optimize the synthetic yield of this phosphoramidite during nucleoside coupling?
The synthesis involves coupling a fluorinated arabinofuranosyl intermediate with a protected uracil base. Key steps include:
- Protection strategies : Use 3′-O-benzoyl and 5′-O-DMT groups to prevent undesired side reactions during phosphitylation .
- Phosphitylation conditions : Employ 2-cyanoethyl tetraisopropylphosphorodiamidite in anhydrous dichloromethane with diisopropylamine as a catalyst, ensuring <1% water content to avoid hydrolysis .
- Purification : Column chromatography (silica gel, 40% ethyl acetate/hexanes) achieves >95% purity. Lower yields (29–38%) are common due to steric hindrance from the 2′-fluoro substituent .
Q. Q2: What methodologies address stereochemical challenges in introducing the 2′-fluoro group?
- Directed fluorination : Use DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to selectively fluorinate the arabinose C2′ position, followed by chromatographic separation of α/β anomers .
- NMR validation : Confirm β-D-configuration via -NMR coupling constants (e.g., ) and -NMR shifts .
Structural Characterization
Q. Q3: How can LC-MS/MS and NMR resolve discrepancies in structural elucidation?
- LC-MS/MS : Quantify trace impurities using a C18 column (2.1 × 50 mm, 3.5 µm) with 0.1% formic acid in water/acetonitrile gradients. Monitor for [M+H] at m/z 875.90 .
- NMR assignments : Key -NMR signals include H1′ (δ 6.19 ppm, ddd, ) and H5′ (δ 3.93 ppm, d, ). -NMR shows a phosphoramidite peak at δ 149 ppm .
Biological Activity and Mechanisms
Q. Q4: What experimental designs evaluate the anti-HSV-1 activity of this compound?
- Plaque reduction assay : Treat HSV-1-infected Vero cells with serial dilutions (0.1–100 µM) of the compound. Calculate EC using non-linear regression. Compare cytotoxicity in human lymphocytes (ID > 100 µM) .
- Metabolic stability : Co-incubate with human plasma and quantify FAU/FMAU metabolites via LC-MS/MS to assess deamination resistance .
Q. Q5: How do structural modifications (e.g., 5-substituents) impact antiviral potency?
- SAR studies : Replace the uracil C5 hydrogen with iodine (EC = 0.16 µM for HSV-1) or vinyl groups. Iodo-substituted analogs show 10-fold higher activity than ethyl derivatives due to enhanced base stacking .
Stability and Handling
Q. Q6: What storage conditions prevent degradation of the phosphoramidite?
- Storage : Keep at -20°C under argon in amber vials. Avoid exposure to moisture or strong oxidizers, which hydrolyze the phosphoramidite to H-phosphonate .
- Stability monitoring : Use -NMR to detect degradation (δ 7–10 ppm for H-phosphonate) .
Safety and Waste Management
Q. Q7: What safety protocols mitigate risks given limited toxicological data?
- PPE : Wear nitrile gloves, safety goggles, and a NIOSH-approved respirator during synthesis. Use fume hoods for phosphitylation steps .
- Waste disposal : Collect acetonitrile washes in halogenated solvent waste containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Research Challenges
Q. Q8: How can researchers reconcile contradictory data on metabolic stability in different cell lines?
Q. Q9: What strategies improve in vivo bioavailability of this phosphoramidite?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
